3-Cinnolinol, 7-chloro- 3-Cinnolinol, 7-chloro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC20236327
InChI: InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-8(12)11-10-7(5)4-6/h1-4,7H
SMILES:
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol

3-Cinnolinol, 7-chloro-

CAS No.:

Cat. No.: VC20236327

Molecular Formula: C8H5ClN2O

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

3-Cinnolinol, 7-chloro- -

Specification

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
IUPAC Name 7-chloro-8aH-cinnolin-3-one
Standard InChI InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-8(12)11-10-7(5)4-6/h1-4,7H
Standard InChI Key RXEDZAMXLUZLMC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC(=O)N=NC2C=C1Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

7-Chloro-4-cinnolinol has the empirical formula C8H5ClN2O\text{C}_8\text{H}_5\text{ClN}_2\text{O}, with a molecular weight of 180.59 g/mol . Key properties include:

PropertyValueSource
Melting Point288 °C (in ethanol)
Boiling Point383.0 ± 45.0 °C (predicted)
Density1.500 ± 0.06 g/cm³ (predicted)
pKa2.34 ± 0.40 (predicted)

The low pKa indicates moderate acidity, likely due to the hydroxyl group’s interaction with the electron-deficient cinnoline ring .

Structural Analysis

The cinnoline core consists of a benzene ring fused to a pyridazine moiety. Substituent positions significantly influence reactivity:

  • Chlorine at C7: Electron-withdrawing effects enhance electrophilic substitution resistance but facilitate nucleophilic displacements .

  • Hydroxyl at C4: Participates in hydrogen bonding and tautomerism, potentially forming keto-enol equilibria .

The InChI key (PBZDLEGIQGUEIW-UHFFFAOYSA-N) and SMILES (ClC1=CC=C2C(O)=CN=NC2=C1) provide unambiguous structural identifiers .

Synthesis and Industrial Production

Historical Methods

Early syntheses involved Vilsmeier-Haack reactions, as evidenced by Hungarian Patent HU212967B . While this patent specifically addresses 7-chloro-2-methylquinoline, analogous strategies apply to cinnoline derivatives:

  • Cyclization: N-(3-chlorophenyl)-3-amino-2-butenoic acid esters react with Vilsmeier reagent (formamidinium salts) to form intermediates .

  • Hydrolysis and Decarboxylation: Intermediate esters undergo alkaline hydrolysis, followed by thermal decarboxylation to yield the final product .

Modern Optimizations

Recent protocols emphasize solvent-free conditions and green chemistry principles. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields .

Biological and Pharmacological Applications

Antimicrobial Activity

7-Chloro-4-cinnolinol exhibits moderate antibacterial effects against Gram-positive strains (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 μg/mL . The mechanism may involve inhibition of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate synthesis .

Future Research Directions

Drug Development

Structural analogs could enhance bioavailability. For instance, replacing the hydroxyl group with a methoxy moiety improved logP values by 1.2 units in preliminary studies .

Material Science Applications

The planar aromatic system shows promise as a ligand in luminescent metal-organic frameworks (MOFs). Copper(II) complexes exhibit strong blue emission (λ<sub>max</sub> = 450 nm) with quantum yields up to 0.42 .

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